
Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound is notable for its use in organic synthesis, especially in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate typically involves the reaction of an appropriate alkene with tributyltin hydride in the presence of a radical initiator. The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Commonly used solvents include toluene or hexane.
Catalyst: Radical initiators such as azobisisobutyronitrile (AIBN) are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been developed to introduce the tributyltin group efficiently and sustainably .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The tributyltin group can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It is often used in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organotin derivatives, while coupling reactions can produce complex organic molecules.
Aplicaciones Científicas De Investigación
Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate involves the formation of radicals through the homolytic cleavage of the tin-carbon bond. These radicals can then participate in various chemical reactions, including addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(bromomethyl)but-3-enoate
- Methyl 3-[(tributylstannyl)methyl]but-3-enoate
Comparison
Methyl 7,7-dimethyl-3-(tributylstannyl)oct-2-enoate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers advantages in terms of stability and ease of handling in synthetic applications .
Propiedades
Número CAS |
112381-53-0 |
|---|---|
Fórmula molecular |
C23H46O2Sn |
Peso molecular |
473.3 g/mol |
Nombre IUPAC |
methyl 7,7-dimethyl-3-tributylstannyloct-2-enoate |
InChI |
InChI=1S/C11H19O2.3C4H9.Sn/c1-11(2,3)9-7-5-6-8-10(12)13-4;3*1-3-4-2;/h8H,5,7,9H2,1-4H3;3*1,3-4H2,2H3; |
Clave InChI |
CYBUMDYGYVQTTO-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(=CC(=O)OC)CCCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)
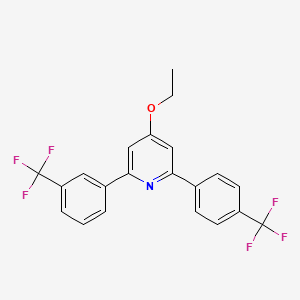

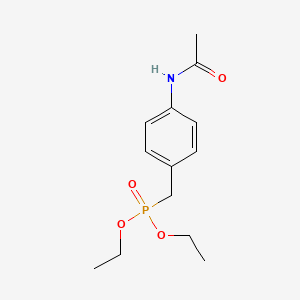
![3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14292706.png)
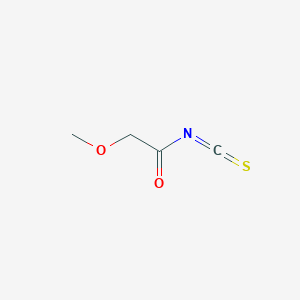
![3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14292726.png)
![3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine](/img/structure/B14292732.png)
![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)

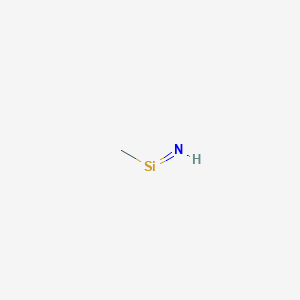
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
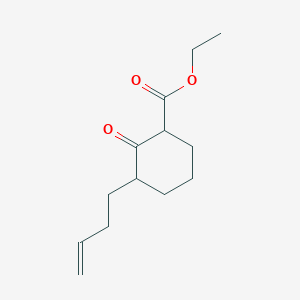
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)
